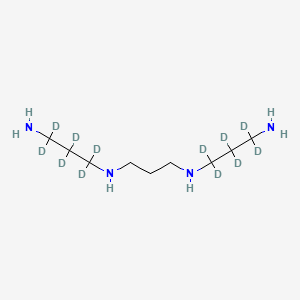

N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterparts.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine typically involves the reaction of deuterated 1,3-dibromopropane with deuterated 3-aminopropylamine. The reaction is carried out under anhydrous conditions to prevent the incorporation of protium (normal hydrogen) into the final product. The reaction is usually conducted in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated starting materials is crucial to maintain the deuterium content in the final compound.

化学反应分析

Types of Reactions

N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Primary or secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Synthesis of Complexes

N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine is utilized in the synthesis of metal complexes. For example, it has been used to prepare nickel complexes such as [Ni(bappn)(ttcH)]·5H₂O, where ttch represents the trithiocyanurate dianion. These complexes are significant in catalysis and materials science due to their unique electronic properties .

Biochemical Studies

The deuterated form of this compound is instrumental in metabolic studies. The incorporation of deuterium allows researchers to trace the behavior of compounds within biological systems with greater clarity. This is particularly useful in understanding metabolic pathways and interactions at a molecular level.

Drug Development

In pharmaceutical research, this compound can serve as a building block for the synthesis of novel drug candidates. Its ability to form stable complexes with various biomolecules enhances its potential as a drug delivery agent or therapeutic compound .

Polymer Chemistry

This compound can be employed as a cross-linking agent in polymer chemistry. Its amine functionalities allow it to react with various monomers, leading to the formation of robust polymer networks that exhibit desirable mechanical and thermal properties.

Analytical Chemistry

The use of deuterated compounds like this compound is prevalent in analytical chemistry for NMR (Nuclear Magnetic Resonance) studies. The presence of deuterium provides clearer spectral data by reducing background noise from hydrogen signals, allowing for more accurate structural elucidation of complex molecules .

Case Study 1: Metal Complex Formation

A study demonstrated the successful synthesis of nickel complexes using this compound as a ligand. The resulting complexes exhibited enhanced catalytic activity in organic transformations, highlighting the compound's utility in coordination chemistry.

Case Study 2: Metabolic Pathway Tracing

Research involving metabolic studies utilized this compound to trace the metabolic pathways of certain drugs in vivo. The deuterated form allowed for differentiation between endogenous and exogenous compounds, providing insights into drug metabolism and pharmacokinetics.

Case Study 3: Polymer Synthesis

In polymer chemistry research, this compound was used as a cross-linker in the synthesis of polyurethane elastomers. The resulting materials demonstrated improved mechanical properties compared to those synthesized with conventional cross-linkers.

作用机制

The mechanism of action of N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine involves its interaction with various molecular targets. The deuterium atoms in the compound can alter the reaction kinetics and stability of the compound, leading to different biological and chemical behaviors compared to non-deuterated analogs. The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity.

相似化合物的比较

Similar Compounds

- N,N’-Bis(3-aminopropyl)-1,3-propanediamine (non-deuterated analog)

- N,N’-Bis(2-aminoethyl)-1,2-ethanediamine

- N,N’-Bis(4-aminobutyl)-1,4-butanediamine

Uniqueness

N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine is unique due to its deuterium content, which imparts increased stability and altered reaction kinetics. This makes it particularly valuable in research applications where these properties are advantageous.

生物活性

N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine, also known as bis(3-aminopropyl-D6) or bappn, is a linear polyamine with significant biological implications. This article explores its biological activity, synthesis, and applications in various fields, including pharmacology and molecular biology.

- Molecular Formula : C9H24N4

- Molecular Weight : 188.31 g/mol

- CAS Number : 4605-14-5

- Physical State : Clear slightly yellow liquid

- Density : 0.92 g/mL at 25 °C

Polyamine Functionality

Polyamines like this compound play crucial roles in cellular processes. They are involved in:

- Cell Growth and Proliferation : Polyamines are essential for cell division and growth regulation. They stabilize DNA structures and are implicated in the regulation of gene expression.

- Stress Response : Polyamines help cells adapt to environmental stresses by modulating ion channels and signaling pathways.

Interaction with Nucleic Acids

Research has demonstrated that polyamines can influence nucleic acid structures. For instance, N,N'-Bis(3-aminopropyl)-1,3-propanediamine has been linked to enhancing the formation of DNA triple helices when conjugated with oligonucleotides . This property is particularly relevant in the development of gene therapies and targeted drug delivery systems.

Case Studies and Research Findings

- Synthesis and Application in Drug Development

- Role in Trypanosome Biology

- Metabolomic Studies

Comparative Analysis of Polyamines

The following table summarizes key characteristics and biological activities of various polyamines, including this compound:

| Polyamine | Molecular Formula | Role in Biology | Applications |

|---|---|---|---|

| This compound | C9H24N4 | Cell growth, DNA stabilization | Drug development, gene therapy |

| Spermine | C7H18N4 | Cell proliferation | Cancer treatment |

| Spermidine | C7H18N3 | Cellular stress response | Antioxidant properties |

属性

分子式 |

C9H24N4 |

|---|---|

分子量 |

200.39 g/mol |

IUPAC 名称 |

N'-[3-[(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)amino]propyl]-1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine |

InChI |

InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2/i1D2,2D2,4D2,5D2,6D2,7D2 |

InChI 键 |

ZAXCZCOUDLENMH-JIVOINLISA-N |

手性 SMILES |

[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])NCCCNC([2H])([2H])C([2H])([2H])C([2H])([2H])N |

规范 SMILES |

C(CN)CNCCCNCCCN |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。